molecular formula C13H12ClN3O3S B4633989 N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4633989
M. Wt: 325.77 g/mol
InChI Key: DSPHRDWZBBPQGD-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated phenyl group, a pyrimidinyl group with hydroxyl substitutions, and a thioether linkage. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting from 5-chloro-2-methylphenol, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can be acylated with 2-chloroacetyl chloride to form the acetamide linkage.

    Thioether Formation: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction with a suitable thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups on the pyrimidinyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The chlorinated phenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for diseases where modulation of specific biological pathways is beneficial.

    Industry: Used in the synthesis of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways. The thioether and hydroxyl groups might play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE: Lacks the pyrimidinyl group, potentially less active.

    2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE: Lacks the chlorinated phenyl group, different activity profile.

    N-(5-CHLORO-2-METHYLPHENYL)-2-THIOACETAMIDE: Similar structure but different functional groups.

Uniqueness

N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-7-2-3-8(14)4-9(7)15-12(20)6-21-13-16-10(18)5-11(19)17-13/h2-5H,6H2,1H3,(H,15,20)(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPHRDWZBBPQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 2
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N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 4
N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-CHLORO-2-METHYLPHENYL)-2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

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